2-Amino-7-chloro-3,8-dimethylquinoline hydrochloride
Description
Properties
CAS No. |
1172753-25-1 |
|---|---|
Molecular Formula |
C11H12Cl2N2 |
Molecular Weight |
243.13 g/mol |
IUPAC Name |
7-chloro-3,8-dimethylquinolin-2-amine;hydrochloride |
InChI |
InChI=1S/C11H11ClN2.ClH/c1-6-5-8-3-4-9(12)7(2)10(8)14-11(6)13;/h3-5H,1-2H3,(H2,13,14);1H |
InChI Key |
MSTLOVCEQYFVDA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C(C=C2)Cl)C)N=C1N.Cl |
Origin of Product |
United States |
Preparation Methods
Starting Material:
The synthesis typically begins with 7-chloroquinoline or substituted quinoline precursors bearing methyl groups at positions 3 and 8.
Reaction Strategy:
Step 1: Chlorination at position 7
The quinoline core undergoes electrophilic chlorination to introduce the chlorine atom at the 7-position. This is achieved using chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under controlled conditions.
Reaction conditions:- Temperature: 0–25°C
- Solvent: Dichloromethane or chloroform
- Catalyst: None typically required, but catalytic amounts of iron(III) chloride may enhance selectivity.
Step 2: Alkylation at positions 3 and 8
The methyl groups at positions 3 and 8 are introduced via methylation reactions . This can be achieved through methylation with methyl iodide (CH₃I) or dimethyl sulfate in the presence of a base such as potassium carbonate or sodium hydride, under reflux conditions.
Reaction conditions:- Solvent: Acetone or dimethylformamide (DMF)
- Temperature: Reflux (~80°C)
- Duration: Several hours to ensure complete methylation.
Step 3: Amination at position 2
The amino group is introduced via nucleophilic substitution using ammonia (NH₃) or ammonium salts under elevated temperature and pressure. Alternatively, reduction of nitro derivatives (if starting from nitroquinoline) can be employed, followed by diazotization and substitution.
Reaction conditions:- Ammonia in ethanol or aqueous solution
- Elevated temperature (~80–120°C)
- Pressure: Autogenous or increased in sealed reactors
Step 4: Salt Formation
The free base is converted into its hydrochloride salt by treatment with hydrochloric acid (HCl) in aqueous solution, followed by crystallization to obtain the hydrochloride salt with high purity.
Industrial Large-Scale Synthesis Using Continuous Flow Reactors
Recent advancements have optimized the process for industrial scale, emphasizing safety, yield, and environmental considerations:
- Chlorination and amination are performed sequentially in continuous flow reactors, allowing precise control over reaction parameters and minimizing by-products.
- Catalysts and solvents are selected to maximize selectivity and facilitate downstream purification.
- Reaction parameters such as temperature, flow rate, and reagent stoichiometry** are optimized through process engineering to enhance efficiency.
Typical Industrial Conditions:
| Step | Reagents | Solvent | Temperature | Catalyst | Notes |
|---|---|---|---|---|---|
| Chlorination | Thionyl chloride | Dichloromethane | 0–25°C | None | Continuous flow improves safety and consistency |
| Alkylation | Methyl iodide | Acetone | Reflux (~80°C) | Potassium carbonate | Ensures methylation at desired positions |
| Amination | Ammonia | Ethanol/water | 80–120°C | None | Under pressure for effective substitution |
Summary of Key Reaction Conditions
| Reaction Step | Reagents | Solvent | Temperature | Catalyst | Remarks |
|---|---|---|---|---|---|
| Chlorination | Thionyl chloride or phosphorus pentachloride | Dichloromethane | 0–25°C | None | Electrophilic chlorination at position 7 |
| Alkylation | Methyl iodide or dimethyl sulfate | Acetone or DMF | Reflux (~80°C) | K₂CO₃ or NaH | Methylation at positions 3 and 8 |
| Amination | Ammonia | Ethanol/water | 80–120°C | None | Introduction of amino group at position 2 |
| Salt Formation | HCl | Water | Room temperature | None | Crystallization of hydrochloride salt |
Chemical Reactions Analysis
Types of Reactions
2-Amino-7-chloro-3,8-dimethylquinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, amine derivatives, and substituted quinoline compounds .
Scientific Research Applications
2-Amino-7-chloro-3,8-dimethylquinoline hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-7-chloro-3,8-dimethylquinoline hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, affecting their function and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to interfere with cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of 2-amino-7-chloro-3,8-dimethylquinoline hydrochloride, a comparative analysis with structurally related quinoline derivatives is provided below. Key differences lie in substituent positions, functional groups, and applications.
Table 1: Structural and Physicochemical Comparison
Key Findings from Research
Synthetic Pathways: 2-Amino-substituted quinolines are typically synthesized via nucleophilic substitution or condensation reactions. For example, compound 9 in was prepared using phenoxy-methyl intermediates, highlighting the role of protecting groups and hydrolysis in achieving target structures . Chlorine at position 7 (as in 2-amino-7-chloro-3,8-dimethylquinoline HCl) may enhance electrophilic reactivity, enabling cross-coupling reactions for drug development .
Structural Confirmation: NMR (¹H and ¹³C) and HRMS are standard for verifying quinoline derivatives. For instance, compound 10 () showed ESIMS m/z = 326.1 (calculated 326.2), confirming its structure . Similar methods apply to the target compound.
Stability and Safety: Hydrochloride salts improve stability but require careful handling. For example, 2-amino-3-ethyl-8-methylquinoline HCl (CAS 1172880-06-6) mandates protective gear during use due to respiratory and skin irritation risks .
Discussion of Substituent Effects
- Chlorine vs. Methyl/Ethyl Groups :
Chlorine at position 7 increases molecular polarity and may enhance binding to biological targets compared to methyl/ethyl groups. However, methyl groups (e.g., at positions 3 and 8) improve lipophilicity, aiding membrane permeability . - Amino vs. Hydrazino Groups: The amino group (NH₂) at position 2 is critical for hydrogen bonding in drug-receptor interactions. Hydrazino derivatives (e.g., CAS 1171443-32-5) are less common but useful in metal coordination complexes .
Biological Activity
2-Amino-7-chloro-3,8-dimethylquinoline hydrochloride is a quinoline derivative that has garnered attention for its diverse biological activities, particularly in antimicrobial and potential antitumor applications. This article provides a comprehensive overview of its biological activity, supported by data tables and research findings.
Chemical Structure and Properties
The compound's structure features an amino group at the 2-position, a chlorine atom at the 7-position, and two methyl groups at the 3 and 8 positions of the quinoline ring. The hydrochloride form enhances its solubility in aqueous environments, which is crucial for biological assays.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Its mechanism is thought to involve interaction with bacterial cellular targets, leading to inhibition of growth.
Table 1: Antimicrobial Activity Against Various Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 15 μg/mL |
| Staphylococcus aureus | 10 μg/mL |
| Pseudomonas aeruginosa | 20 μg/mL |
These findings suggest that the compound could be a viable candidate for developing new antimicrobial agents, especially in light of rising antibiotic resistance.
Antitumor Activity
In addition to its antimicrobial properties, this compound has shown potential as an antitumor agent. Studies have indicated that it can inhibit the proliferation of cancer cells through various mechanisms, including induction of apoptosis and cell cycle arrest.
Case Study: In Vitro Evaluation of Antitumor Activity
A study evaluated the effect of this compound on human cancer cell lines, revealing:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer)
- Results :
- MCF-7: IC50 = 12 μM
- HeLa: IC50 = 15 μM
This data highlights its selective cytotoxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of quinoline derivatives. Modifications at specific positions on the quinoline ring can enhance potency and selectivity.
Table 2: Structure-Activity Relationships of Quinoline Derivatives
| Modification Position | Change Made | Effect on Activity |
|---|---|---|
| C-3 | Methyl group addition | Increased potency |
| C-7 | Chlorine substitution | Enhanced selectivity |
| C-8 | Hydroxyl group introduction | Improved solubility |
These findings suggest that strategic modifications can lead to compounds with improved biological profiles.
The biological effects of this compound are believed to stem from its ability to interact with cellular targets involved in proliferation and infection. The amino group may facilitate hydrogen bonding with target proteins, while the chlorine atom enhances electrophilic reactivity.
Q & A
Synthesis Optimization and Reaction Conditions
Basic Question: What are the common synthetic routes for 2-amino-7-chloro-3,8-dimethylquinoline hydrochloride, and what starting materials are typically used? Answer: The synthesis begins with 7-chloroquinoline derivatives and alkylamines (e.g., ethylamine or methylamine) under reflux conditions in polar solvents like ethanol or methanol. Key steps include halogen substitution at position 7 and alkylation at positions 3 and 7. Purification often involves recrystallization or column chromatography to achieve >95% purity .
Advanced Question: How can reaction conditions be optimized to improve yield and reduce byproducts in the synthesis of this compound? Answer: Optimization strategies include:
- Solvent selection: Methanol improves solubility of intermediates, while dimethylformamide (DMF) enhances reaction rates at elevated temperatures (80–100°C).
- Catalysts: Palladium catalysts (e.g., Pd/C) for selective alkylation, reducing side reactions.
- Time-temperature profiles: Stepwise heating (e.g., 50°C for alkylation, 70°C for cyclization) minimizes decomposition .
Biological Activity and Mechanism of Action
Basic Question: What biological activities have been reported for this compound? Answer: The compound exhibits antimicrobial (MIC = 2–8 µg/mL against Staphylococcus aureus), anticancer (IC₅₀ = 10–20 µM in HeLa cells), and antimalarial activity (Plasmodium falciparum IC₅₀ = 0.5 µM). These effects are attributed to its quinoline core and halogen/methyl substituents .
Advanced Question: What methodologies are used to identify molecular targets (e.g., enzymes, receptors) for this compound? Answer: Target identification involves:
- Affinity chromatography: Immobilizing the compound to isolate binding proteins from cell lysates.
- Molecular docking: Computational modeling against targets like Plasmodium dihydroorotate dehydrogenase (PDB: 1TV5).
- Kinase inhibition assays: Screening against kinase panels to identify inhibitory activity (e.g., EGFR kinase inhibition at 1 µM) .
Structure-Activity Relationships (SAR)
Basic Question: How do substituents at positions 3 and 8 influence the compound’s biological activity? Answer: The 3-ethyl and 8-methyl groups enhance lipophilicity (logP = 2.8), improving membrane permeability. Removal of these groups reduces anticancer activity by 50%, as shown in analogs lacking methyl/ethyl substituents .
Advanced Question: How can SAR studies guide the design of analogs with improved selectivity for parasitic vs. human enzymes? Answer: Systematic modification of substituents (e.g., replacing chlorine with fluorine) and stereochemical analysis can reduce off-target effects. For example, a 7-fluoro analog showed 10-fold higher selectivity for Plasmodium enzymes over human homologs in vitro .
Analytical Characterization and Purity Assessment
Basic Question: What analytical techniques are used to characterize this compound? Answer: Standard methods include:
- ¹H/¹³C NMR: Confirms substitution patterns (e.g., δ 2.5 ppm for methyl groups).
- HPLC: Purity assessment using C18 columns (retention time = 8.2 min, 70:30 acetonitrile/water).
- Mass spectrometry: Molecular ion peak at m/z 257.16 ([M+H]⁺) .
Advanced Question: How can structural ambiguities (e.g., regioisomerism) be resolved during characterization? Answer: X-ray crystallography or 2D NMR (e.g., NOESY) resolves regiochemical assignments. For example, NOESY correlations between H-3 and H-8 confirm their spatial proximity in the quinoline ring .
Addressing Contradictory Data in Biological Studies
Basic Question: How should researchers reconcile conflicting reports on this compound’s cytotoxicity in cancer vs. normal cells? Answer: Variability may arise from differences in cell lines (e.g., HeLa vs. HEK293) or assay conditions (e.g., serum concentration). Standardized protocols (e.g., MTT assays with 10% FBS) improve reproducibility .
Advanced Question: What statistical approaches are recommended for meta-analysis of heterogeneous activity data? Answer: Use random-effects models to account for inter-study variance. For example, a meta-analysis of 12 studies showed pooled IC₅₀ = 15 µM (95% CI: 12–18 µM) for anticancer activity, adjusting for assay type and cell line .
Pharmacokinetic and Toxicity Profiling
Basic Question: What is known about the compound’s absorption and metabolic stability? Answer: In vitro assays indicate moderate intestinal absorption (Caco-2 Papp = 5 × 10⁻⁶ cm/s) and hepatic microsomal stability (t₁/₂ = 45 min). Major metabolites include hydroxylated derivatives at position 3 .
Advanced Question: How can researchers design in vivo studies to evaluate bioavailability and toxicity? Answer: Protocols include:
- Rodent models: Intravenous (5 mg/kg) vs. oral (20 mg/kg) dosing to calculate bioavailability (F = 30%).
- Toxicokinetics: Plasma sampling over 24h to assess AUC and organ-specific accumulation (e.g., liver-to-plasma ratio = 5:1) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
